molecular formula C10H11N3O2 B13866555 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide

3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide

Cat. No.: B13866555
M. Wt: 205.21 g/mol
InChI Key: LWUDJPGZHBASNK-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide is a heterocyclic compound that features a furan ring substituted with a methyl group and a dihydropyridazine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide typically involves the reaction of 5-methylfurfural with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the dihydropyridazine ring. The carboxamide group is introduced through subsequent reactions involving amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The dihydropyridazine ring can be reduced to form tetrahydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the dihydropyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Furanones, carboxylic acids, and other oxygenated compounds.

    Reduction: Tetrahydropyridazine derivatives.

    Substitution: Various substituted furan and pyridazine derivatives.

Scientific Research Applications

3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide is unique due to its combination of a furan ring and a dihydropyridazine ring with a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide

InChI

InChI=1S/C10H11N3O2/c1-6-2-5-9(15-6)7-3-4-8(10(11)14)13-12-7/h2,4-5,13H,3H2,1H3,(H2,11,14)

InChI Key

LWUDJPGZHBASNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NNC(=CC2)C(=O)N

Origin of Product

United States

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